molecular formula C4H2N2O B1322572 Isoxazole-3-carbonitrile CAS No. 68776-57-8

Isoxazole-3-carbonitrile

Cat. No.: B1322572
CAS No.: 68776-57-8
M. Wt: 94.07 g/mol
InChI Key: QUBXULZTCLXFRV-UHFFFAOYSA-N
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Description

Isoxazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-3-carbonitrile can be synthesized through various methods, including the cycloaddition of nitrile oxides with alkynes or alkenes. One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that minimize waste and use eco-friendly catalysts. Metal-free synthetic routes are preferred due to their lower cost, reduced toxicity, and ease of separation from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Isoxazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoxazole derivatives.

    Reduction: Amino-isoxazoles.

    Substitution: Substituted isoxazole derivatives.

Comparison with Similar Compounds

Isoxazole-3-carbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical stability, reactivity, and potential for diverse biological activities.

Properties

IUPAC Name

1,2-oxazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBXULZTCLXFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627036
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-57-8
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]this compound demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]this compound with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]this compound readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]this compound. []

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